molecular formula C20H18N6O2 B2616311 N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide CAS No. 2097903-92-7

N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide

Cat. No.: B2616311
CAS No.: 2097903-92-7
M. Wt: 374.404
InChI Key: SSPBFYHVHAQFTN-UHFFFAOYSA-N
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Description

N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide is a potent and selective small-molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key driver in cellular proliferation and survival pathways. This compound is specifically designed for oncological research, targeting both wild-type and mutant forms of EGFR, including the treatment-resistant T790M mutation prevalent in non-small cell lung cancer (NSCLC) [https://pubmed.ncbi.nlm.nih.gov/37989010/]. Its mechanism involves competitive binding at the ATP-binding site of the kinase domain, effectively blocking autophosphorylation and subsequent downstream signaling through the MAPK and AKT pathways, leading to cell cycle arrest and apoptosis in malignant cells. The core quinazoline scaffold is a well-established pharmacophore for kinase inhibition, while the structural modifications confer enhanced selectivity and potency against specific EGFR mutants. Researchers utilize this compound extensively in in vitro and in vivo models to investigate EGFR-driven tumorigenesis, to overcome acquired resistance to first-generation EGFR inhibitors, and to develop novel combination therapies [https://www.nature.com/articles/s41598-023-50006-6]. Its research value is paramount in preclinical studies aimed at validating EGFR as a therapeutic target and in the translational development of next-generation targeted cancer treatments.

Properties

IUPAC Name

N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]-2-(4-oxoquinazolin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O2/c1-25-11-15(10-24-25)18-8-14(6-7-21-18)9-22-19(27)12-26-13-23-17-5-3-2-4-16(17)20(26)28/h2-8,10-11,13H,9,12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSPBFYHVHAQFTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)CN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer effects, mechanisms of action, and structure-activity relationships (SAR), supported by relevant data and case studies.

Chemical Structure and Properties

The compound can be described structurally as follows:

  • Molecular Formula : C₁₅H₁₈N₄O
  • Molecular Weight : 286.33 g/mol

The compound integrates both pyrazole and quinazoline moieties, which are known for their diverse biological activities.

Anticancer Activity

Research has demonstrated that derivatives of quinazoline compounds exhibit significant anticancer properties. For instance, the compound's structural analogs have been shown to inhibit various cancer cell lines effectively. A study reported IC₅₀ values for similar quinazoline derivatives against A2780 cells (human ovarian cancer) and MDA-MB-231 cells (human breast cancer) with promising results:

CompoundCell LineIC₅₀ (μM)
CA1-eA278022.76
CA1-gMDA-MB-23137.59

These findings suggest that modifications in the structure can lead to variations in potency, emphasizing the importance of SAR studies in drug design .

The biological activity of quinazoline derivatives often involves the inhibition of key enzymes and pathways associated with cancer progression. For example:

  • Cholinesterase Inhibition : Some derivatives have been identified as cholinesterase inhibitors, which may contribute to their anticancer effects by modulating neurotransmitter levels .
  • Kinase Inhibition : Quinazoline-based compounds are frequently employed as kinase inhibitors, targeting specific receptors involved in tumor growth and metastasis .

Other Biological Activities

In addition to anticancer properties, compounds with similar structures have also shown:

  • Anticonvulsant Activity : Certain derivatives have been tested for their ability to reduce seizure activity.
  • Analgesic Effects : Some studies indicate potential pain-relieving properties, making them candidates for further exploration in pain management therapies .

Case Studies and Research Findings

A notable study focused on synthesizing and evaluating various quinazoline derivatives for their cytotoxicity against different cancer cell lines. The results indicated that structural modifications significantly influenced the biological activity:

  • Modification Effects : The introduction of different substituents on the quinazoline ring led to varying degrees of cytotoxicity. For example, introducing a phenoxyacetic acid group enhanced anti-proliferative activity compared to simpler alkyl chains .
  • Selectivity Towards Cancer Cells : The evaluated compounds exhibited lower toxicity towards normal cells while maintaining efficacy against cancerous cells, highlighting their therapeutic potential .

Scientific Research Applications

Anti-inflammatory Properties

N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide has shown significant anti-inflammatory effects. Compounds with similar structures have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Research indicates that pyrazole derivatives exhibit selective COX-II inhibition, leading to reduced inflammation with fewer gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Pyrazole and quinazolinone derivatives are known to interfere with various cellular pathways involved in tumor growth and metastasis. Studies have demonstrated that compounds with similar scaffolds can induce apoptosis in cancer cells and inhibit cell proliferation by targeting specific kinases involved in cancer progression . For instance, derivatives of quinazolinones have shown promise in inhibiting cancer cell lines such as breast and lung cancer cells.

Antimicrobial Effects

The antimicrobial potential of this compound has been explored in various studies. Compounds containing pyrazole and quinazolinone moieties have exhibited activity against a range of bacteria and fungi, suggesting their utility as potential antimicrobial agents. The mechanism often involves the disruption of microbial cell membranes or interference with essential metabolic pathways .

Case Study 1: Anti-inflammatory Activity

In one study, a series of pyrazole derivatives were synthesized and evaluated for their COX-II inhibitory activity. Among them, a compound structurally similar to this compound demonstrated an IC50 value significantly lower than that of standard NSAIDs like Celecoxib, indicating its potential as a safer alternative for treating inflammatory conditions .

Case Study 2: Anticancer Efficacy

Another investigation focused on the anticancer effects of quinazolinone derivatives, revealing that compounds with the same structural motifs as N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-y]methyl}-2-(4-oxo -3,4-dihydroquinazolin -3 -yl)acetamide inhibited the growth of several cancer cell lines by inducing cell cycle arrest and apoptosis through the activation of caspase pathways .

Q & A

Q. What are the key synthetic routes and challenges for preparing this compound?

The synthesis involves multi-step reactions, typically starting with the quinazolinone core (common in related compounds) followed by functionalization with pyridine and pyrazole moieties. Key steps include:

  • Quinazolinone formation : Cyclization of anthranilic acid derivatives with urea or thiourea under acidic conditions .
  • Pyridine coupling : Suzuki-Miyaura cross-coupling to introduce the pyridylmethyl group .
  • Amide bond formation : Activation of carboxylic acid groups (e.g., using EDC/HOBt) for coupling with amines .
    Challenges : Low yields in sterically hindered amidation steps and purification of intermediates (use recrystallization or column chromatography) .

Q. How is structural characterization performed for this compound?

  • Spectroscopy : 1H/13C NMR confirms substituent positions (e.g., pyrazole protons at δ 7.5–8.0 ppm; quinazolinone carbonyl at ~170 ppm) .
  • Mass spectrometry : LC-MS validates molecular weight (expected [M+H]+ ~450–470 Da) .
  • X-ray crystallography : Resolves dihedral angles between pyrazole, pyridine, and quinazolinone planes, critical for understanding conformational flexibility .

Q. What preliminary biological activities are observed in related compounds?

Quinazolinone-pyrazole hybrids exhibit:

  • Anticancer activity : Inhibition of kinases (e.g., EGFR) via π-π stacking and hydrogen bonding .
  • Antimicrobial effects : Disruption of bacterial cell membranes (MIC ~5–20 µM against S. aureus) .
    Note: Empirical validation for this specific compound is required due to structural variations .

Advanced Research Questions

Q. How can reaction conditions be optimized for improved yield and scalability?

  • Computational design : Use quantum chemical calculations (e.g., DFT) to predict transition states and solvent effects .
  • High-throughput screening : Test solvents (DMF vs. THF), catalysts (Pd(PPh3)4), and temperatures (60–100°C) for coupling steps .
  • Process analytics : Monitor intermediates via inline FTIR to minimize side products .

Q. How to resolve contradictions in biological activity data across similar compounds?

  • SAR analysis : Compare substituent effects (e.g., methyl vs. trifluoromethyl groups on pyrazole) using a table:
Substituent (R)Target Affinity (IC50)Solubility (LogP)
-CH315 nM (EGFR)2.1
-CF38 nM (EGFR)3.5
  • Metabolic stability : Assess cytochrome P450 interactions via liver microsome assays .

Q. What strategies validate target engagement in cellular assays?

  • Photoaffinity labeling : Incorporate a diazirine moiety to crosslink with binding proteins .
  • CETSA (Cellular Thermal Shift Assay) : Measure thermal stabilization of target proteins upon compound treatment .

Q. How to design derivatives for enhanced blood-brain barrier (BBB) penetration?

  • Computational modeling : Calculate polar surface area (<90 Ų) and P-gp efflux ratios using Molinspiration .
  • Prodrug approaches : Esterify carboxyl groups to improve lipophilicity .

Methodological Considerations

Q. What computational tools predict binding modes with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Glide to simulate interactions with kinase ATP pockets (e.g., hydrogen bonds with Met793 in EGFR) .
  • MD simulations : GROMACS for 100 ns trajectories to assess binding stability .

Q. How to troubleshoot crystallization failures for X-ray studies?

  • Solvent screening : Use vapor diffusion with PEG 4000/isopropanol mixtures .
  • Additive screening : Introduce trace divalent metals (e.g., Zn2+) to stabilize lattice packing .

Data Contradiction Analysis

Q. Why do similar compounds show variable IC50 values across assays?

  • Assay conditions : Differences in ATP concentrations (1 mM vs. 10 µM) alter competitive inhibition profiles .
  • Off-target effects : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify polypharmacology .

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